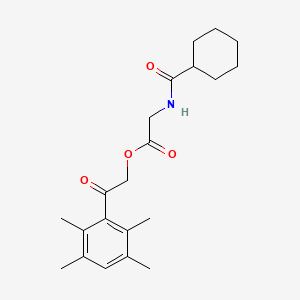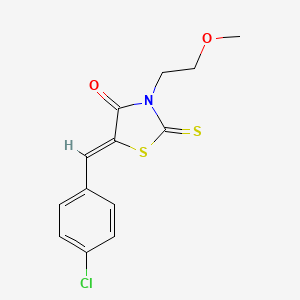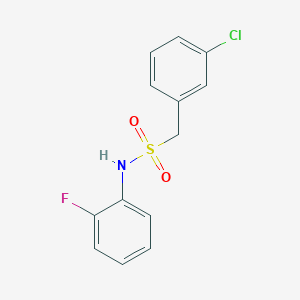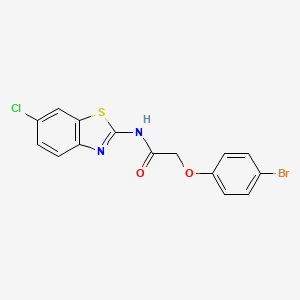![molecular formula C23H33NO B4746517 4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4746517.png)
4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol
Overview
Description
4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol, also known as BHA-DMB, is a synthetic antioxidant that is widely used in various industrial applications. It is a white crystalline powder with a molecular weight of 323.46 g/mol. BHA-DMB is a derivative of butylated hydroxyanisole (BHA) and is known for its superior antioxidant properties compared to other BHA derivatives.
Mechanism of Action
4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can damage cells and tissues. This compound donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. This compound also inhibits the formation of ROS by chelating metal ions that catalyze the production of free radicals. Furthermore, this compound can regenerate other antioxidants such as vitamin E and vitamin C, thereby enhancing their antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress and apoptosis induced by various stimuli. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In animal studies, this compound has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain.
Advantages and Limitations for Lab Experiments
4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol has several advantages for lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for various experimental settings. This compound is also readily available and relatively inexpensive compared to other antioxidants. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. This compound can also interfere with some assays that rely on the generation of ROS, which can lead to false-positive or false-negative results.
Future Directions
There are several future directions for the research on 4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol. One potential area of research is the development of novel synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of the anti-cancer properties of this compound, which has shown promising results in vitro and in vivo. Furthermore, the potential use of this compound as a therapeutic agent for various diseases, such as neurodegenerative diseases and diabetes, warrants further investigation. Finally, the development of new formulations and delivery systems for this compound could enhance its efficacy and expand its applications in various industries.
In conclusion, this compound is a synthetic antioxidant that has been extensively studied for its antioxidant properties and potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research on this compound could lead to the development of new and improved products with enhanced efficacy and safety profiles.
Scientific Research Applications
4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol has been extensively studied for its antioxidant properties. It is widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidation and extend the shelf life of products. This compound is also used as a stabilizer in polymers and plastics to prevent degradation caused by heat and UV radiation. In addition, this compound has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)19-13-18(14-20(21(19)25)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXIQKQYYGIDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-6-(4-isopropylbenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4746449.png)
![4-(4-fluorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4746455.png)
![N-(2-chloro-4-nitrophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4746457.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4746465.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746479.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4746484.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4746492.png)

![1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4746516.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)


![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)
